![molecular formula C25H12Br4 B14215635 2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene] CAS No. 821785-25-5](/img/structure/B14215635.png)
2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions on the fluorene rings. It is widely used in various scientific and industrial applications due to its high photoluminescence efficiency and good chemical stability .
Métodos De Preparación
The synthesis of 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] involves multiple steps. Initially, a carbon-carbon bond formation reaction is carried out between diphenylethylene derivatives and bromine to form dibromodiphenylethylene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with acetylene to yield dibromo-2,3,6,7-tetraiodospirobifluorene. Finally, a reduction reaction or other methods are employed to obtain the desired 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] .
Análisis De Reacciones Químicas
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bromine, palladium catalysts, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Polymerization Tools: The compound is used in the synthesis of polymers with unique properties.
Electroluminescent Devices: Its spirobifluorene linkage helps in decreasing crystallization tendency and increasing color stability by preventing the formation of aggregates or excimers.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] involves its ability to emit blue light when used in electroluminescent devices. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances the overall performance of the devices in which it is used.
Comparación Con Compuestos Similares
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
- 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene
- 2,7-Dibromo-9-fluorenone
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
These compounds share similar structural features but differ in their specific applications and properties. For instance, 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is also used in OLEDs but may have different photoluminescence properties .
Propiedades
Número CAS |
821785-25-5 |
|---|---|
Fórmula molecular |
C25H12Br4 |
Peso molecular |
632.0 g/mol |
Nombre IUPAC |
2',3',6',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12Br4/c26-21-9-15-16-10-22(27)24(29)12-20(16)25(19(15)11-23(21)28)17-7-3-1-5-13(17)14-6-2-4-8-18(14)25/h1-12H |
Clave InChI |
ZREBHJBKBPQAJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(=C(C=C5C6=CC(=C(C=C46)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
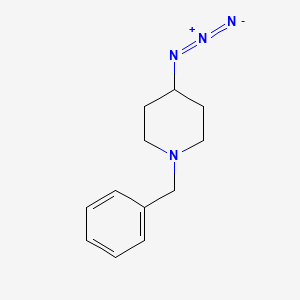
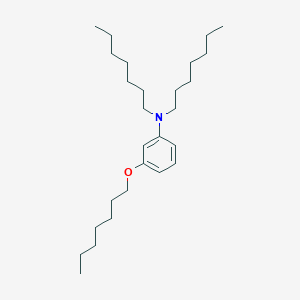

oxophosphanium](/img/structure/B14215597.png)
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
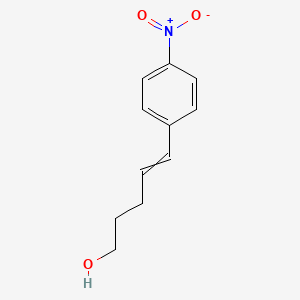
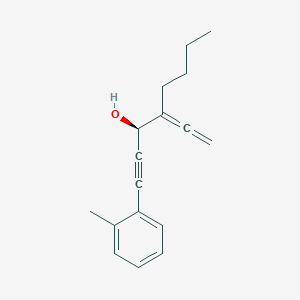

![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
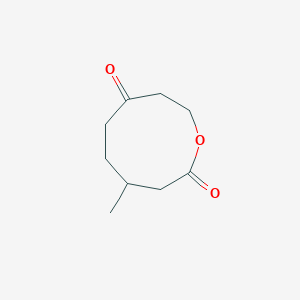
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
